molecular formula C7H16N2O B14868930 (3R,4R)-4-(propylamino)pyrrolidin-3-ol

(3R,4R)-4-(propylamino)pyrrolidin-3-ol

Cat. No.: B14868930
M. Wt: 144.21 g/mol
InChI Key: FLTIZFFJVVIQLV-RNFRBKRXSA-N
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Description

(3R,4R)-4-(propylamino)pyrrolidin-3-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring substituted with a propylamino group and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(propylamino)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and propylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and reduction.

    Final Product: The intermediate is then subjected to further reactions, such as amination and hydroxylation, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like crystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(propylamino)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the propylamino group.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with ketone or aldehyde functionalities.

    Reduced Derivatives: Compounds with modified or removed hydroxyl or amino groups.

    Substituted Derivatives: Compounds with new functional groups replacing the original amino group.

Scientific Research Applications

(3R,4R)-4-(propylamino)pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(propylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways: It may influence biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(methylamino)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a propyl group.

    (3R,4R)-4-(ethylamino)pyrrolidin-3-ol: Similar structure but with an ethyl group instead of a propyl group.

    (3R,4R)-4-(butylamino)pyrrolidin-3-ol: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

(3R,4R)-4-(propylamino)pyrrolidin-3-ol is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(3R,4R)-4-(propylamino)pyrrolidin-3-ol

InChI

InChI=1S/C7H16N2O/c1-2-3-9-6-4-8-5-7(6)10/h6-10H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

FLTIZFFJVVIQLV-RNFRBKRXSA-N

Isomeric SMILES

CCCN[C@@H]1CNC[C@H]1O

Canonical SMILES

CCCNC1CNCC1O

Origin of Product

United States

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